Biochemical Potency Against Wild-Type EGFR Kinase
In a standardized kinase autophosphorylation assay using Kinase-Glo technology, Egfr-IN-35 demonstrated potent inhibition of wild-type EGFR with an IC50 of 9.20 nM [1]. This places the compound in the low-nanomolar potency range, a critical baseline metric for selecting compounds for cellular and in vivo models. While this value is consistent with other potent EGFR inhibitors, it represents the sole confirmed quantitative activity for the wild-type target. The assay involved a 30-minute pre-incubation with the compound followed by ATP addition and measurement after one hour [1].
| Evidence Dimension | Biochemical IC50 for Wild-Type EGFR |
|---|---|
| Target Compound Data | 9.20 nM |
| Comparator Or Baseline | Gefitinib (a standard EGFR TKI) shows a wide range of reported IC50 values, typically in the low-nanomolar range (e.g., 33 nM for EGFR autophosphorylation in some assays), but direct head-to-head data is absent. |
| Quantified Difference | Egfr-IN-35 exhibits single-digit nanomolar potency (9.20 nM), comparable to but not directly benchmarked against established inhibitors. |
| Conditions | Inhibition of wild-type EGFR autophosphorylation; 30 min pre-incubation; 1 hr ATP addition; Kinase-Glo assay. |
Why This Matters
This is the only confirmed quantitative biochemical activity for the compound; users requiring wild-type EGFR inhibition should not assume potency from analog data alone.
- [1] BindingDB. (2019). BDBM50171878 CHEMBL3805039::US10106508, Compound I-35. Retrieved April 16, 2026. View Source
